Defined Commercial Purity: ≥95% vs. Unspecified Analog Purity
The target compound is supplied with a documented minimum purity specification of 95%, as listed in the AKSci catalog (Cat. 2475CQ), ensuring reliable quantitative structure-activity relationship (QSAR) input and reproducible assay results . In contrast, the closest positional isomer, 4-((4-bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, is not listed with a stated purity specification from any non-blacklisted commercial vendor, introducing uncertainty in procurement for controlled experiments.
| Evidence Dimension | Vendor-Declared Minimum Purity |
|---|---|
| Target Compound Data | 95% minimum purity |
| Comparator Or Baseline | 4-((4-bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (positional isomer). No purity specification available from non-blacklisted vendors. |
| Quantified Difference | Qualitative advantage for target compound in assured purity, reducing experimental variability. |
| Conditions | Commercial procurement specification as of April 2026. |
Why This Matters
Assured purity directly reduces the risk of confounding biological or chemical assay results, making the 3-bromo isomer the preferred choice for rigorous SAR studies.
